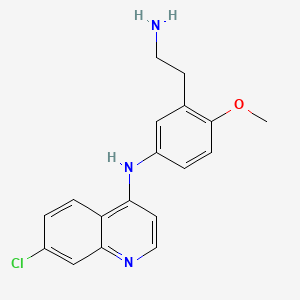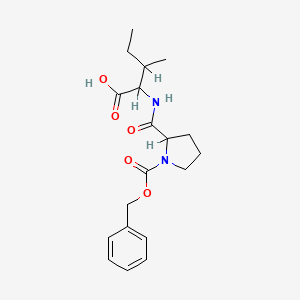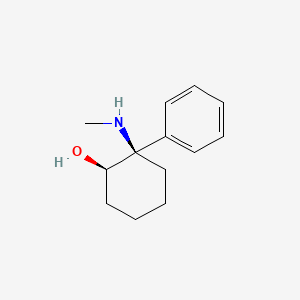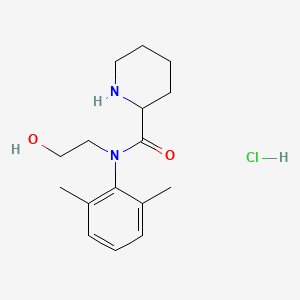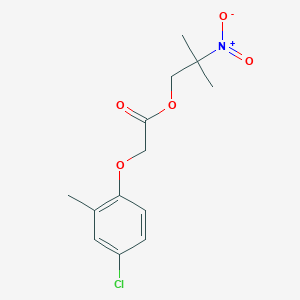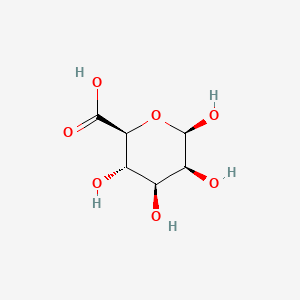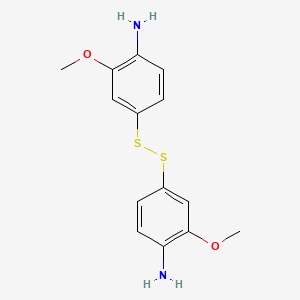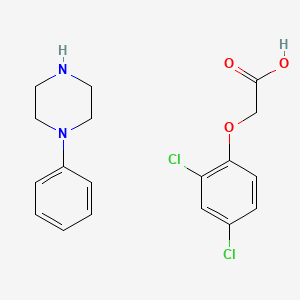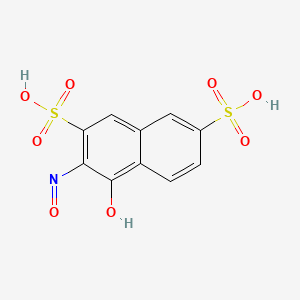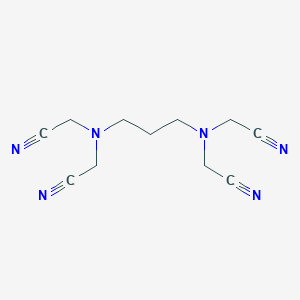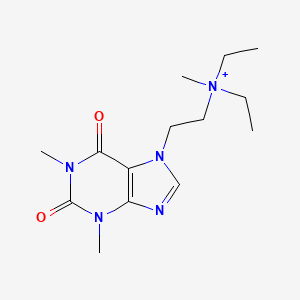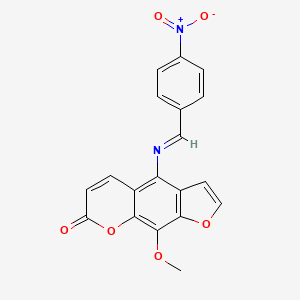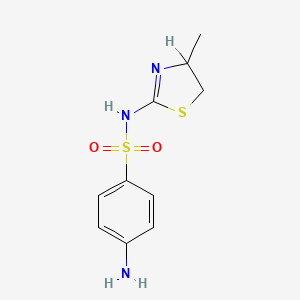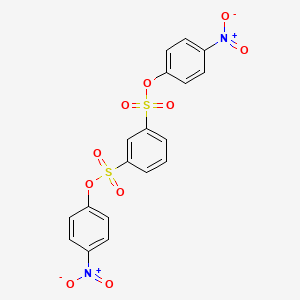
Bis(4-nitrophenyl) benzene-1,3-disulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-nitrophenyl) benzene-1,3-disulfonate is a chemical compound characterized by the presence of two nitrophenyl groups attached to a benzene ring, which is further substituted with two sulfonate groups at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-nitrophenyl) benzene-1,3-disulfonate typically involves the reaction of 4-nitrophenol with benzene-1,3-disulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonate ester linkage. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
Bis(4-nitrophenyl) benzene-1,3-disulfonate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenols and sulfonic acid derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride
Nucleophiles: Amines, thiols, alcohols
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions
Major Products Formed
Reduction Products: 4-aminophenyl benzene-1,3-disulfonate
Substitution Products: Various substituted phenyl benzene-1,3-disulfonates
Hydrolysis Products: 4-nitrophenol and benzene-1,3-disulfonic acid
科学的研究の応用
Bis(4-nitrophenyl) benzene-1,3-disulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of bis(4-nitrophenyl) benzene-1,3-disulfonate involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonate groups enhance the compound’s solubility and facilitate its incorporation into aqueous systems. The overall effect is determined by the specific molecular pathways and targets involved in the application.
類似化合物との比較
Similar Compounds
- Benzene-1,3-disulfonic acid disodium salt
- 4-nitrophenyl benzene-1,3-disulfonate
- Bis(4-aminophenyl) benzene-1,3-disulfonate
Uniqueness
Bis(4-nitrophenyl) benzene-1,3-disulfonate is unique due to the presence of both nitro and sulfonate groups, which confer distinct chemical reactivity and solubility properties. This combination makes it particularly useful in applications requiring both hydrophilic and reactive functionalities.
特性
CAS番号 |
13653-19-5 |
|---|---|
分子式 |
C18H12N2O10S2 |
分子量 |
480.4 g/mol |
IUPAC名 |
bis(4-nitrophenyl) benzene-1,3-disulfonate |
InChI |
InChI=1S/C18H12N2O10S2/c21-19(22)13-4-8-15(9-5-13)29-31(25,26)17-2-1-3-18(12-17)32(27,28)30-16-10-6-14(7-11-16)20(23)24/h1-12H |
InChIキー |
NVCBOTPTTJQCMR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-3-amino-6-carboxy-4,5-dihydroxyoxan-2-yl]oxy-48-[[4-[(4-butylphenyl)methyl]piperazin-1-yl]methyl]-5,32-dichloro-2,26,31,44,47,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,65-henicosaene-52-carboxylic acid](/img/structure/B15194746.png)
